molecular formula C12H19NO6 B8571686 Methyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate

Methyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No.: B8571686
M. Wt: 273.28 g/mol
InChI Key: ZXCYYTFNTVJHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a useful research compound. Its molecular formula is C12H19NO6 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 2-[8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl]acetate

InChI

InChI=1S/C12H19NO6/c1-17-10(14)8-11(9-13(15)16)2-4-12(5-3-11)18-6-7-19-12/h2-9H2,1H3

InChI Key

ZXCYYTFNTVJHLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCC2(CC1)OCCO2)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (1,4-dioxa-spiro[4.5]dec-8-ylidene)-acetic acid methyl ester (5.50 g, 25.9 mmol) in 14 mL of dry THF was treated by nitromethane (2.10 mL, 38.9 mmol) followed by a 1M solution of tetrabutylammonium fluoride in THF (26.5 mL, 26.5 mmol). The resulting mixture was stirred at reflux for 20 h under nitrogen. After cooling, the mixture was diluted with water and extracted with three portions of ether. The etheral portions were combined, washed with a 10% aqueous solution of potassium hydrogensulfate, dried over anhydrous Na2SO4 and concentrated. The crude was purified by silica gel column chromatography using a 20% EtOAc:hexanes mixture as eluent to afford (8-Nitromethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid methyl ester (5.34 g, 75%) as a colorless oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
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2.1 mL
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reactant
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14 mL
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solvent
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solution
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26.5 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of Methyl 1,4-dioxaspiro[4.5]dec-8-ylideneacetate (4 g, 18.8 mmol) in dry THF (20 mL) was treated by nitromethane (1.5 mL, 28.3 mmol) followed by tertbutylammonium fluoride (18.8 mLot a 1M solution in THF, 0.0188 mol). The resulting mixture was stirred at reflux for 18 h under nitrogen. After cooling to RT, the mixture was diluted with water and extracted with MTBE (3×100 mL). Combined organic layers were washed with 10% sodium bicarbonate solution (20 mL), water (100 mL) and brine (50 mL), dried over sodium sulphate filtered and concentrated. Purification by flash chromatography on silica (Pet.Ether:EtOAc) afforded the title compound as a colorless liquid (2.5 g, 49%). 1H NMR (400 MHz, DMSO) δ 4.7 (s, 2H), 3.94 (s, 4H), 3.69 (s, 3H), 2.57 (s, 2H), 1.74 (m, 8H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
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tertbutylammonium fluoride
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solution
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0 (± 1) mol
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Yield
49%

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